5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine
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Overview
Description
5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core with a bromophenyl and a methyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable bromophenyl derivative with a pyrrole precursor under cyclization conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized pyrrolo[3,4-b]pyridine derivatives.
Scientific Research Applications
5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyridine Derivatives: Known for their antimicrobial and pharmacological properties.
Pyrazole Derivatives: Often used in medicinal chemistry for their diverse biological activities.
Uniqueness
5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine is unique due to its specific substitution pattern and the presence of both a bromophenyl and a methyl group. This combination of features can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
917777-00-5 |
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Molecular Formula |
C14H12BrN3 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
5-(3-bromophenyl)-5-methylpyrrolo[3,4-b]pyridin-7-amine |
InChI |
InChI=1S/C14H12BrN3/c1-14(9-4-2-5-10(15)8-9)11-6-3-7-17-12(11)13(16)18-14/h2-8H,1H3,(H2,16,18) |
InChI Key |
FLIARRJIVVVXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=N1)N)N=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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